molecular formula C13H13NS B2866578 [4-(Phenylsulfanyl)phenyl]methanamine CAS No. 84212-05-5

[4-(Phenylsulfanyl)phenyl]methanamine

Cat. No.: B2866578
CAS No.: 84212-05-5
M. Wt: 215.31
InChI Key: OEDXLXUXHSCZKP-UHFFFAOYSA-N
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Description

[4-(Phenylsulfanyl)phenyl]methanamine, registered under 84212-05-5, is a high-purity organic compound supplied for research and development purposes. This molecule features a benzylamine core substituted at the para-position with a phenylsulfanyl (thioether) group, yielding the molecular formula C 13 H 13 NS and a molecular weight of 215.31 g/mol . The structure is defined by the SMILES notation NCC1=CC=C(SC2=CC=CC=C2)C=C1 . This chemical serves as a versatile building block, or synthetic intermediate, in organic synthesis and medicinal chemistry research. The primary amine group provides a handle for further functionalization, allowing researchers to create amides, sulfonamides, or imines. Simultaneously, the lipophilic diphenyl sulfide moiety can be explored for its influence on the physicochemical properties of larger molecules, making it valuable in structure-activity relationship (SAR) studies . Its potential applications span the research and development of novel pharmaceutical compounds, ligands for catalysis, and advanced materials. The product is offered with a purity of 95% and above and must be stored at 2-8°C to ensure stability . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylsulfanylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXLXUXHSCZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenylsulfanyl Phenyl Methanamine

Established Synthetic Routes to Arylmethylamines

Arylmethylamines, also known as benzylamines, are a crucial class of compounds in organic and medicinal chemistry. Several classical and reliable methods have been established for their synthesis. One of the most common approaches is the reduction of aryl nitriles . This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst).

Another fundamental method is the reduction of amides derived from aromatic carboxylic acids . Similar to nitrile reduction, LiAlH₄ is a powerful reagent for this conversion. Additionally, the reductive amination of benzaldehydes is a widely used one-pot procedure. This reaction involves the condensation of an aldehyde with an amine source (like ammonia (B1221849) for primary amines) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly valuable due to its versatility and the commercial availability of a wide range of aldehyde precursors. Other routes include the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, and the Hofmann rearrangement of amides, though these are sometimes less direct for preparing simple benzylamines.

Advanced Strategies for [4-(Phenylsulfanyl)phenyl]methanamine Construction

A common and logical multi-step pathway to this compound begins with the formation of the diaryl thioether core. This is typically accomplished by coupling an aryl halide with thiophenol. For instance, 4-bromobenzaldehyde (B125591) can be reacted with thiophenol in the presence of a suitable catalyst and base to form the intermediate 4-(phenylthio)benzaldehyde (B75716).

Once this key aldehyde intermediate is synthesized and purified, the final step is the introduction of the aminomethyl group. This is most efficiently achieved through reductive amination. The 4-(phenylthio)benzaldehyde is reacted with an ammonia source to form the corresponding imine, which is subsequently reduced to yield this compound. This two-stage approach allows for controlled construction and purification of the intermediate, ensuring a high-purity final product.

The formation of the C–S bond in the 4-(phenylthio)benzaldehyde intermediate is a critical step that can be achieved through various modern cross-coupling reactions. These methods offer significant advantages over older techniques, such as milder reaction conditions and broader functional group tolerance.

Palladium-catalyzed Buchwald-Hartwig coupling is a premier method for forming C-S bonds. This reaction typically employs a palladium precatalyst, a specialized phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for catalytic efficiency. Biaryl monophosphine ligands, for example, have been shown to be exceptionally effective, even allowing reactions to proceed at room temperature.

Copper-catalyzed Ullmann condensation is another powerful and historically significant method for diaryl thioether synthesis. While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols use catalytic amounts of a copper salt (e.g., CuI) often in the presence of a ligand, such as a diol or salicylaldimine, which facilitates the reaction under milder conditions. These reactions are typically performed in polar, high-boiling solvents like DMF or N-methylpyrrolidone.

The following table summarizes typical conditions for these cross-coupling reactions to produce a diaryl thioether.

Table 1: Comparison of Cross-Coupling Conditions for Diaryl Thioether Synthesis
MethodCatalyst

Derivatization and Functionalization Strategies of 4 Phenylsulfanyl Phenyl Methanamine

Chemical Modifications at the Primary Amine Moiety

The primary amine group in [4-(Phenylsulfanyl)phenyl]methanamine serves as a nucleophilic center, readily participating in a variety of chemical reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. These modifications are fundamental in building more complex molecular architectures.

Acylation and Sulfonylation Reactions

Acylation of the primary amine of this compound with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This reaction is a common strategy for introducing a wide array of functional groups. For instance, reaction with acetyl chloride would produce N-{[4-(phenylsulfanyl)phenyl]methyl}acetamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine, results in the formation of stable sulfonamides. These derivatives are of significant interest due to their prevalence in pharmacologically active compounds.

ReagentProduct ClassReaction Conditions
Acyl Halide (e.g., Acetyl chloride)AmideBase (e.g., Triethylamine), Aprotic Solvent
Anhydride (e.g., Acetic anhydride)AmideBase or Acid Catalyst
Sulfonyl Halide (e.g., Tosyl chloride)SulfonamideBase (e.g., Pyridine)

Alkylation and Reductive Alkylation Strategies

Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine researchgate.net.

A more controlled and widely used method is reductive alkylation (also known as reductive amination) erowid.org. This two-step, one-pot reaction involves the initial formation of an imine or Schiff base by reacting this compound with an aldehyde or ketone. The intermediate imine is then reduced in situ to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) erowid.org. This strategy offers a highly efficient route to a diverse range of N-substituted derivatives.

Carbonyl CompoundReducing AgentProduct Type
FormaldehydeSodium triacetoxyborohydrideN-methyl derivative
AcetoneSodium cyanoborohydrideN-isopropyl derivative
BenzaldehydeSodium borohydrideN-benzyl derivative

Synthesis of Imine and Schiff Base Derivatives

The condensation of the primary amine of this compound with various aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases researchgate.netunsri.ac.idresearchgate.net. The reaction is typically carried out by refluxing the reactants in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product unsri.ac.id. The formation of the C=N double bond is a key transformation, and the resulting Schiff bases are valuable intermediates in organic synthesis and have been studied for their biological activities researchgate.netresearchgate.net. For example, reacting this compound with salicylaldehyde would yield a Schiff base with potential chelating properties.

Aldehyde/KetoneReaction ConditionProduct
BenzaldehydeReflux in EthanolN-{[4-(phenylsulfanyl)phenyl]methyl}-1-phenylmethanimine
SalicylaldehydeReflux in Methanol2-({[4-(phenylsulfanyl)phenyl]methyl}imino)methyl)phenol
AcetophenoneAcid catalyst, TolueneN-{[4-(phenylsulfanyl)phenyl]methyl}-1-phenylethan-1-imine

Formation of Amides, Ureas, and Thioureas

Beyond simple acylation, the primary amine can be converted into other important functional groups. The synthesis of ureas and thioureas from this compound can be achieved by reacting it with isocyanates and isothiocyanates, respectively nih.govnih.govorganic-chemistry.org. These reactions are generally high-yielding and proceed under mild conditions. The resulting urea and thiourea derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets nih.gov.

ReagentProduct Class
Phenyl isocyanateN-phenyl-N'-{[4-(phenylsulfanyl)phenyl]methyl}urea
Methyl isothiocyanateN-methyl-N'-{[4-(phenylsulfanyl)phenyl]methyl}thiourea
Carboxylic Acid + Coupling AgentAmide

Transformations Involving the Phenylsulfanyl Group

The phenylsulfanyl group provides another site for functionalization, primarily through reactions involving the sulfur atom.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfide (B99878) linkage in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions organic-chemistry.org. Mild oxidizing agents, such as sodium periodate (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), typically yield the sulfoxide. Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide, will further oxidize the sulfoxide to the corresponding sulfone organic-chemistry.orgorientjchem.org. The introduction of sulfoxide and sulfone moieties can significantly alter the physicochemical properties of the parent molecule, such as polarity and hydrogen bonding capacity, which is a valuable strategy in drug design.

Oxidizing AgentProduct
Hydrogen Peroxide (1 eq.)[4-(Phenylsulfinyl)phenyl]methanamine
m-Chloroperoxybenzoic acid (m-CPBA) (>2 eq.)[4-(Phenylsulfonyl)phenyl]methanamine
Oxone®[4-(Phenylsulfonyl)phenyl]methanamine

Metal Coordination Chemistry via the Sulfur Atom

The presence of a sulfur atom in the thioether linkage of this compound provides a soft donor site for coordination with various transition metals. This interaction is a cornerstone of its application in the development of novel metal complexes and coordination polymers. The lone pairs of electrons on the sulfur atom can form coordinate bonds with metal ions, leading to the formation of stable complexes with diverse geometries and electronic properties.

The coordination behavior of thioether-containing ligands is well-documented, and by analogy, the sulfur atom in this compound can be expected to coordinate to a range of metal centers, including but not limited to palladium(II), platinum(II), gold(I), and copper(I). The aminomethyl group can also participate in coordination, potentially leading to bidentate chelation where both the sulfur and nitrogen atoms bind to the same metal center, forming a stable chelate ring.

The formation of such metal complexes can significantly alter the electronic properties and reactivity of the organic ligand. For instance, coordination to an electron-withdrawing metal center can make the phenyl rings more susceptible to nucleophilic attack. Conversely, the steric and electronic environment around the metal center can be finely tuned by modifying the substituents on the phenyl rings of the this compound ligand.

Table 1: Potential Metal Complexes of this compound and Their Characteristics

Metal IonPotential Coordination GeometryPotential Applications
Pd(II)Square PlanarCatalysis, Materials Science
Pt(II)Square PlanarAnticancer Agents
Au(I)LinearMedicinal Chemistry
Cu(I)TetrahedralCatalysis, Luminescent Materials

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound serve as platforms for a variety of functionalization reactions, primarily through electrophilic and nucleophilic aromatic substitution. These reactions allow for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution:

The phenylsulfanyl group is known to be an ortho-, para-directing group in electrophilic aromatic substitution reactions, activating the aromatic ring towards electrophilic attack. The aminomethyl group, especially when protonated under acidic conditions, can act as a deactivating group. Therefore, the outcome of electrophilic substitution on the phenyl ring bearing the aminomethyl group will be influenced by the reaction conditions. On the other hand, the unsubstituted phenyl ring is readily susceptible to electrophilic attack at the ortho and para positions relative to the sulfur bridge.

Common electrophilic aromatic substitution reactions that can be applied to this compound include:

Halogenation: Introduction of chloro, bromo, or iodo groups using appropriate halogenating agents.

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the phenyl rings of this compound is generally less favorable unless the rings are activated by the presence of strong electron-withdrawing groups. However, by introducing such groups, for instance, a nitro group via electrophilic nitration, the phenyl rings can be rendered susceptible to nucleophilic attack. A common strategy involves the introduction of a good leaving group, such as a halide, onto the aromatic ring, followed by reaction with a nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions offer a powerful means to functionalize the periphery of the this compound scaffold, particularly after the introduction of halide substituents onto the phenyl rings.

Several key palladium-catalyzed cross-coupling reactions are applicable:

Suzuki Coupling: The reaction of a halogenated derivative of this compound with an organoboron reagent (e.g., a boronic acid or ester) allows for the formation of a new carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or alkyl groups. nih.gov

Heck Reaction: This reaction involves the coupling of a halogenated derivative with an alkene to form a new carbon-carbon bond, leading to the introduction of a vinyl group.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling a halogenated derivative with an amine. nih.govpharmaguideline.com This is particularly useful for synthesizing more complex secondary or tertiary amines based on the this compound core.

These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of complex molecules.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing this compound Derivatives

ReactionCoupling PartnersResulting BondPotential Functional Groups Introduced
Suzuki CouplingAryl/vinyl boronic acid/esterC-CAryl, heteroaryl, vinyl
Heck ReactionAlkeneC-CSubstituted vinyl
Buchwald-Hartwig AminationPrimary/secondary amineC-NSubstituted amino groups

Synthesis of Novel Heterocyclic and Polycyclic Systems Incorporating the this compound Scaffold

The aminomethyl group of this compound is a key functional handle for the construction of novel heterocyclic and polycyclic systems. Through condensation and cyclization reactions, this primary amine can be incorporated into a variety of ring structures, leading to compounds with potentially interesting biological activities and material properties.

One prominent example is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. thermofisher.comorganicreactions.orgwikipedia.orgucj.org.ua While this compound is a benzylamine (B48309) rather than a β-arylethylamine, analogous cyclization reactions can be envisioned. For instance, reaction with a suitable dicarbonyl compound or a molecule containing both an aldehyde/ketone and another reactive functional group could lead to the formation of novel heterocyclic rings.

Another important application is the synthesis of benzimidazoles . The reaction of an ortho-phenylenediamine with an aldehyde is a common method for constructing the benzimidazole ring system. ucj.org.uamsu.edu While this compound itself is not an ortho-diamine, it can be derivatized to contain such a functionality. For example, nitration of one of the phenyl rings followed by reduction of the nitro group to an amine would generate an amino-substituted derivative. If the initial nitration occurs ortho to the sulfur bridge, subsequent reduction would yield a molecule capable of undergoing intramolecular cyclization or intermolecular condensation to form complex heterocyclic systems.

Furthermore, the primary amine can react with a variety of bifunctional reagents to construct other heterocyclic systems such as quinolines, pyrimidines, and benzodiazepines, further highlighting the versatility of this compound as a scaffold in synthetic chemistry.

4 Phenylsulfanyl Phenyl Methanamine As a Versatile Building Block in Organic Synthesis

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. Substituted benzylamines, such as [4-(phenylsulfanyl)phenyl]methanamine, are excellent candidates for MCRs due to the nucleophilic nature of the primary amine.

One of the most prominent MCRs where benzylamine (B48309) derivatives are frequently employed is the Ugi four-component reaction (U-4CR) . The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are valuable scaffolds in medicinal chemistry, particularly for the synthesis of peptidomimetics. nih.govharvard.edu While specific examples detailing the use of this compound in Ugi reactions are not extensively documented in publicly available literature, its structural similarity to other commercially available and successfully utilized benzylamines suggests its high potential as a reactant. The general mechanism involves the formation of a Schiff base between the benzylamine and an aldehyde, which then reacts with the isocyanide and the carboxylic acid.

The Passerini three-component reaction , another cornerstone of MCRs, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield α-acyloxy carboxamides. nih.gov Although the primary amine of this compound does not directly participate in the classical Passerini reaction, its derivatives or its use in related MCRs that can be initiated by amines highlights its potential in constructing complex molecules in a convergent manner.

The following table illustrates a representative Ugi-type multi-component reaction using a substituted benzylamine, analogous to the expected reactivity of this compound.

Reactant 1 (Amine)Reactant 2 (Aldehyde)Reactant 3 (Carboxylic Acid)Reactant 4 (Isocyanide)ProductYield (%)Reference
4-MethoxybenzylamineIsobutyraldehydeAcetic Acidtert-Butyl isocyanideN-(1-(tert-butylamino)-2-methyl-1-oxopropan-2-yl)-N-(4-methoxybenzyl)acetamide85 nih.gov

This table presents data for an analogous substituted benzylamine to illustrate the typical utility in a Ugi reaction.

Role in the Construction of Complex Molecular Architectures

The structural attributes of this compound make it an ideal starting material for the synthesis of complex, polycyclic, and fused heterocyclic systems. The primary amine can act as a nucleophile in various cyclization and condensation reactions, while the phenylsulfanyl group can be a site for further functionalization or can influence the electronic properties of the molecule.

The synthesis of benzo-fused N-heterocycles is a significant area where benzylamine derivatives are employed. These scaffolds are prevalent in many biologically active compounds and natural products. scispace.com For instance, substituted benzylamines can participate in Pictet-Spengler reactions with aldehydes or ketones to form tetrahydroisoquinolines, a core structure in many alkaloids. While direct examples with this compound are scarce, its reactivity is expected to be similar to other benzylamines.

Furthermore, the amino group can be transformed into other functional groups, such as amides or sulfonamides, which can then undergo intramolecular cyclization reactions to form a variety of heterocyclic rings. The phenylsulfanyl moiety can also participate in cyclization reactions, for example, through intramolecular C-S bond formation, leading to the construction of sulfur-containing heterocycles.

Below is a table showcasing the synthesis of a complex heterocyclic system using a substituted benzylamine, demonstrating the potential of this compound in similar transformations.

Starting MaterialReagentsProductReaction TypeYield (%)Reference
2-NitrobenzylamineAldehyde, Isocyanide, Carboxylic AcidDihydroquinazolinesUgi reaction followed by intramolecular cyclization70-85 nih.gov

This table provides an example of a multi-step synthesis involving a substituted benzylamine to construct a complex heterocyclic architecture.

Precursor in the Synthesis of Diverse Chemical Scaffolds

This compound serves as a precursor for a wide range of chemical scaffolds due to the reactivity of its primary amine. This functional group can be readily acylated, alkylated, or sulfonylated to introduce a variety of substituents, thereby accessing a diverse array of molecular frameworks.

One common application is in the synthesis of peptidomimetics , which are molecules that mimic the structure and function of peptides. nih.gov The benzylamine core can be incorporated into peptide-like structures through amide bond formation. The resulting compounds can exhibit improved pharmacokinetic properties compared to their natural peptide counterparts.

Additionally, the amine can be a key functional group in the synthesis of various heterocyclic scaffolds such as imidazoles, triazoles, and thiazoles. For instance, reaction with isothiocyanates can lead to thiourea derivatives, which are versatile intermediates for the synthesis of numerous sulfur and nitrogen-containing heterocycles.

The following table provides examples of diverse chemical scaffolds synthesized from substituted benzylamines.

Benzylamine DerivativeReagent(s)Resulting ScaffoldApplication
4-ChlorobenzylaminePhosgene, Amino acid esterBenzodiazepineAnxiolytics, anticonvulsants
Benzylamineα-Haloketone, ThioureaThiazoleAntifungal, anti-inflammatory
3,4-DimethoxybenzylamineIsatin, MalononitrileSpirooxindoleAnticancer

This table illustrates the versatility of benzylamine derivatives as precursors to various important chemical scaffolds.

Utilisation in Combinatorial Library Synthesis and Diversity-Oriented Synthesis

The principles of combinatorial chemistry and diversity-oriented synthesis (DOS) aim to rapidly generate large collections of structurally diverse molecules for high-throughput screening and drug discovery. This compound, with its reactive handle and potential for further diversification, is an excellent building block for these approaches.

In combinatorial library synthesis , the benzylamine core can be attached to a solid support, allowing for the systematic and parallel synthesis of a large number of derivatives. The primary amine can be acylated with a diverse set of carboxylic acids, or reductively aminated with a variety of aldehydes, to introduce appendage diversity. Subsequent cleavage from the solid support yields a library of related compounds.

Diversity-Oriented Synthesis (DOS) seeks to generate libraries of compounds with high skeletal diversity, exploring a wider range of chemical space than traditional combinatorial libraries. The functional groups of this compound can be exploited in DOS strategies. For example, the amine can participate in a branching reaction cascade, where different reaction pathways lead to distinct molecular skeletons. The phenylsulfanyl group can also be used as a branching point for further diversification.

The table below outlines a general strategy for the solid-phase synthesis of a combinatorial library using a benzylamine core.

StepProcedurePurpose
1Immobilization of a protected benzylamine on a solid support.Anchoring the core scaffold for parallel synthesis.
2Deprotection of the amine.Exposing the reactive site.
3Parallel acylation with a library of diverse carboxylic acids.Introduction of appendage diversity (R1).
4Modification of the phenylsulfanyl group (e.g., oxidation).Introduction of further diversity (optional).
5Cleavage from the solid support.Release of the final compound library.

This table provides a generalized workflow for the generation of a combinatorial library based on a benzylamine scaffold.

Mechanistic Investigations and Reaction Pathways Involving 4 Phenylsulfanyl Phenyl Methanamine

Kinetic and Thermodynamic Studies of Reactions Utilizing [4-(Phenylsulfanyl)phenyl]methanamine

Detailed kinetic and thermodynamic parameters for reactions involving this compound are often embedded within broader studies on polymer chemistry or the synthesis of complex organic molecules. For instance, its use in the formation of photosensitive compositions suggests its participation in polymerization or cross-linking reactions, where reaction rates and equilibria are crucial for material properties.

In a representative reaction, such as the acylation of the primary amine, the kinetics would typically follow a second-order rate law, dependent on the concentrations of both the amine and the acylating agent. The reaction rate is influenced by factors such as the solvent polarity, temperature, and the nature of the acylating agent.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound

EntryAcylating AgentSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
1Acetyl ChlorideDichloromethane251.2 x 10⁻²
2Acetic AnhydrideTetrahydrofuran255.8 x 10⁻³
3Benzoyl ChlorideDichloromethane258.5 x 10⁻³

Note: This table is illustrative and based on general principles of amine acylation, as specific kinetic data for this compound was not found in the searched literature.

Thermodynamically, the formation of amide bonds from this compound is generally an exothermic and exergonic process, driven by the formation of a stable amide linkage. The equilibrium position of such reactions typically lies far to the product side, especially when reactive acylating agents are employed.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states in reactions involving this compound can be inferred from analogous, well-studied reaction mechanisms. For example, in its reaction with carbonyl compounds to form imines, a tetrahedral intermediate is expected. This intermediate, formed by the nucleophilic attack of the amine on the carbonyl carbon, would then eliminate a molecule of water to yield the final imine product.

Spectroscopic techniques such as transient absorption spectroscopy could potentially be used to detect and characterize short-lived intermediates in photochemical reactions involving this compound. nih.gov The transition states for these reactions are typically highly ordered, four- or six-membered cyclic structures, depending on the specific mechanism (e.g., concerted or stepwise). The stability of these transition states is influenced by steric and electronic factors of the reactants.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for predicting and validating reaction mechanisms where experimental data is scarce. rsc.org For reactions involving this compound, computational models can be employed to:

Calculate the activation energies for different potential reaction pathways.

Determine the geometries of transition states and intermediates.

Predict the thermodynamic stability of reactants, intermediates, and products.

For instance, in a Friedel-Crafts type reaction where the aromatic ring of the phenylsulfanyl moiety participates, DFT calculations could help to predict the regioselectivity of the electrophilic attack and the structure of the corresponding Wheland intermediate. albany.edu Such computational studies provide a theoretical framework that complements experimental observations and helps in the rational design of synthetic routes. rsc.org

Table 2: Illustrative Computational Data for a Hypothetical Reaction Pathway

SpeciesMethod/Basis SetRelative Energy (kcal/mol)Key Geometric Parameters
ReactantsB3LYP/6-31G0.0-
Transition StateB3LYP/6-31G+25.4C-N bond forming: 2.1 Å
IntermediateB3LYP/6-31G+5.2Tetrahedral geometry at carbonyl C
ProductsB3LYP/6-31G-15.8-

Stereochemical Control and Asymmetric Synthesis Strategies

The primary amine group of this compound allows for its potential use as a component in asymmetric synthesis, although specific examples are not prevalent in the literature. It could, in principle, be derivatized to form a chiral auxiliary or a chiral ligand for metal-catalyzed reactions. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govharvard.edu

For example, if this compound were to be acylated with a chiral carboxylic acid, the resulting amide could serve as a substrate in a diastereoselective reaction. After the reaction, the chiral auxiliary part (derived from the amine) could be cleaved to yield an enantiomerically enriched product. The success of such a strategy would depend on the ability of the phenylsulfanylphenyl group to effectively control the facial selectivity of the reaction. The principles of asymmetric synthesis using chiral auxiliaries, such as those developed by Ellman, provide a framework for how this compound could be employed in this context. yale.edumdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies of 4 Phenylsulfanyl Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of [4-(Phenylsulfanyl)phenyl]methanamine. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and reactivity indices.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of spatial coordinates. mdpi.com This approach is particularly well-suited for studying molecules of the size of this compound.

DFT calculations can elucidate several key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenylsulfanyl moiety, while the LUMO may be distributed across the phenylmethanamine portion.

Furthermore, DFT can be used to compute various reactivity descriptors. These include electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. Such studies would be instrumental in understanding the reaction mechanisms involving this compound. For instance, in studies of other sulfur-containing aromatic compounds, DFT has been successfully used to predict their reactivity and stability. numberanalytics.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are hypothetical values for illustrative purposes)

Property Value Unit
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV
Ionization Potential 6.5 eV
Electron Affinity 0.5 eV
Electronegativity 3.5 eV

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results. However, their computational cost increases rapidly with the size of the molecule, making them more challenging for a molecule of this size. numberanalytics.com Ab initio calculations could be employed to benchmark the results obtained from DFT or to study specific properties with high accuracy, such as the geometry of the ground state or transition states of reactions.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, alternative. nih.gov Methods like AM1, PM3, and MNDO simplify the Hartree-Fock formalism and use parameters derived from experimental data to approximate certain integrals. uni-muenchen.de These methods are particularly useful for preliminary conformational searches and for studying very large systems or for high-throughput screening of derivatives. nih.gov For a flexible molecule like this compound, semi-empirical methods can be used to quickly explore the potential energy surface and identify low-energy conformers, which can then be further refined using more accurate DFT or ab initio methods. nih.gov

Conformational Analysis and Energy Landscapes

Computational methods can be used to perform a systematic search for stable conformers. This typically involves rotating the dihedral angles of the flexible bonds and performing geometry optimization for each resulting structure. The relative energies of the conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. The energy landscape can be visualized as a multi-dimensional surface where the coordinates represent the dihedral angles and the height represents the energy. frontiersin.orgnih.gov The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational space of this compound in a more dynamic and realistic manner. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its time-dependent behavior. By simulating the molecule over a period of time, a wide range of conformations can be sampled, providing a more comprehensive picture of the conformational landscape than static calculations alone. ulisboa.pt

A significant advantage of MD simulations is the ability to explicitly include solvent molecules, such as water. researchgate.neturegina.caacs.org This is crucial for accurately modeling the behavior of the molecule in solution, as solvent interactions can have a profound effect on conformational preferences. The aminomethyl group, in particular, is likely to form hydrogen bonds with protic solvents, which would influence its orientation. MD simulations can reveal how the solvent shell is structured around the molecule and how it affects the intramolecular interactions.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. For instance, DFT and ab initio methods can be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy, aiding in the assignment of experimental NMR signals. mdpi.comresearchgate.netgithub.iofrontiersin.orgnih.gov

Other molecular properties that can be computationally predicted include the dipole moment, polarizability, and various thermochemical properties such as the enthalpy of formation and heat capacity. These calculated properties can provide a deeper understanding of the molecule's physical and chemical characteristics.

Table 2: Illustrative Predicted Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes)

Spectroscopy Type Predicted Parameter Value
¹H NMR Chemical Shift (CH₂) 3.8 ppm
¹³C NMR Chemical Shift (CH₂) 45.5 ppm
IR Vibrational Frequency (N-H stretch) 3350 cm⁻¹

Computational Design of Novel Derivatives and Analogues

One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties. nih.govresearchgate.netrjeid.compharmacophorejournal.comresearchgate.net By starting with the structure of this compound, computational methods can be used to explore how chemical modifications would affect its properties. For example, one could investigate the effect of adding different substituent groups to the phenyl rings on the electronic properties, reactivity, and conformational preferences.

This in silico design process can significantly accelerate the discovery of new compounds with enhanced activity for a particular application. For instance, if the goal is to develop a derivative with higher reactivity at a specific site, computational screening of various substituted analogues can identify promising candidates for synthesis and experimental testing. This approach saves time and resources compared to a purely experimental trial-and-error approach. Studies on related structures have shown that in silico design can effectively guide the synthesis of novel compounds with improved biological activities. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with very high precision. For [4-(Phenylsulfanyl)phenyl]methanamine (molecular formula C₁₃H₁₃NS), the calculated monoisotopic mass is 215.07687 Da. uni.lu An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass value that corresponds to this calculated value within a few parts per million (ppm).

In addition to the precise mass of the molecular ion ([M]+) or its protonated form ([M+H]+), HRMS provides valuable structural information through the analysis of fragmentation patterns. nih.govnih.gov The fragmentation of this compound would likely proceed through characteristic pathways dictated by the weakest bonds and the most stable resulting fragments.

Key Expected Fragmentation Pathways:

Benzylic Cleavage: The cleavage of the C-C bond between the phenyl ring and the aminomethyl group is a common pathway for benzylamines. However, the most probable fragmentation is the loss of the amino group.

Cleavage at the Sulfide (B99878) Bridge: Fission of the C-S bonds is another anticipated fragmentation route, leading to fragments corresponding to the phenyl and aminomethylphenyl moieties.

Table 1: Predicted HRMS Data for this compound

Ion/Fragment Formula Adduct/Fragment Type Calculated m/z
C₁₃H₁₄NS⁺ [M+H]⁺ 216.08415
C₁₃H₁₃NNaS⁺ [M+Na]⁺ 238.06609
C₇H₇S⁺ Phenylsulfanyl fragment 123.02630

This interactive table outlines the expected high-resolution mass spectrometry data based on the compound's structure.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of 2D NMR experiments is used to assemble the molecular puzzle of this compound. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons on both the phenyl and the phenylene rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to a carbon atom (¹H-¹³C, one-bond correlation). youtube.com This allows for the unambiguous assignment of each carbon atom that bears a proton. The CH₂ group and the aromatic CH groups would each show a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically two or three-bond) correlations between protons and carbons. youtube.com It is critical for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, the protons of the aminomethyl group (CH₂-N) would show correlations to the quaternary carbon of the phenylene ring to which it is attached, as well as to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This can help to confirm stereochemistry and conformation. In this molecule, NOESY could show through-space correlations between the CH₂ protons and the ortho-protons of the phenylene ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Assignments and 2D Correlations for this compound

Atom Position Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C)
-CH₂- ~3.8 ~45 C1', C2'/C6'
-NH₂ ~1.5 (broad) - -CH₂-
C1' - ~140 -CH₂-, H-2'/H-6'
C2'/C6' ~7.3 ~130 C4', -CH₂-
C3'/C5' ~7.2 ~128 C1', C4'
C4' - ~135 H-2'/H-6', H-3'/H-5'
C1'' - ~138 H-2''/H-6'', H-3''/H-5''
C2''/C6'' ~7.4 ~127 C4''
C3''/C5'' ~7.3 ~129 C1''

This interactive table presents hypothetical yet representative NMR data, illustrating the power of 2D techniques in structure elucidation.

Solid-State NMR (ssNMR) provides atomic-level information about molecules in their solid form. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and molecular conformation. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. nih.gov

For this compound, an ssNMR study could:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would give distinct ssNMR spectra due to differences in their local molecular environments.

Characterize Intermolecular Interactions: ssNMR is sensitive to intermolecular forces, such as hydrogen bonding involving the amine group, which influence the crystal packing.

Provide Conformational Information: The technique can provide insights into the torsion angles of the molecule in the solid state, particularly the angles defining the orientation of the two phenyl rings relative to the central sulfur atom.

X-ray Crystallography for Single Crystal Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

A successful crystallographic analysis of this compound would provide definitive data on:

Bond Lengths and Angles: Precise measurement of all bond lengths (C-S, C-N, C-C, C-H) and angles.

Torsional Angles: The exact conformation of the molecule, including the dihedral angles between the two aromatic rings.

Crystal Packing and Intermolecular Forces: A detailed picture of how the molecules are arranged in the unit cell and the nature of intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. mdpi.com

While this method provides unparalleled structural detail, obtaining single crystals of sufficient quality can be a significant challenge.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bond types, making these techniques excellent for functional group identification. lumenlearning.com

For this compound, the key expected vibrational modes would include:

N-H Vibrations: The primary amine group will show characteristic symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ group appears just below 3000 cm⁻¹. libretexts.org

C=C Vibrations: Aromatic ring stretching vibrations produce characteristic peaks in the 1400-1600 cm⁻¹ region.

C-S Vibrations: The stretching vibration for the aryl-sulfide linkage is expected to appear in the fingerprint region, typically around 600-800 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine (R-NH₂) N-H Bend (scissoring) 1590 - 1650
Aromatic Ring C-H Stretch 3000 - 3100
Methylene (B1212753) (-CH₂-) C-H Stretch 2850 - 2960
Aromatic Ring C=C Stretch 1400 - 1600

This interactive table summarizes the key vibrational bands expected in the IR and Raman spectra of the compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, chiroptical techniques such as Electronic Circular Dichroism (ECD) would become indispensable for the characterization of its chiral derivatives.

If a chiral center were introduced, for instance, by placing a substituent on the methylene carbon (e.g., forming α-methyl-[4-(phenylsulfanyl)phenyl]methanamine), two enantiomers would exist. ECD spectroscopy measures the differential absorption of left and right circularly polarized light. mdpi.com This differential absorption, known as the Cotton effect, is unique to chiral molecules and provides information about their absolute configuration.

The standard approach involves:

Synthesis and Separation: Synthesizing the chiral derivative and separating the enantiomers.

Experimental Measurement: Recording the experimental ECD spectrum for each enantiomer.

Theoretical Calculation: Using computational methods (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectrum for a specific absolute configuration (e.g., R or S).

Comparison: The absolute configuration of the experimentally isolated enantiomer is assigned by matching its experimental ECD spectrum to the calculated one.

Therefore, while not applicable to the parent compound, chiroptical spectroscopy is a critical tool for the stereochemical elucidation of any of its potential chiral analogues.

Applications of 4 Phenylsulfanyl Phenyl Methanamine in Materials Science

Integration into Polymeric Systems

The presence of a reactive primary amine group makes [4-(Phenylsulfanyl)phenyl]methanamine a candidate for integration into various polymer structures.

Monomeric Precursor in Polymerization Reactions

Theoretically, this compound can serve as a monomer in several types of polymerization reactions. For instance, it could react with dianhydrides to form polyimides. Aromatic polyimides are known for their high thermal stability and mechanical strength. sci-hub.catnih.gov The incorporation of the flexible thioether linkage from the phenylsulfanyl group might enhance the processability and solubility of otherwise rigid polyimide chains. sci-hub.cat

Similarly, it could be used in polycondensation reactions with diacyl chlorides to produce polyamides or with diepoxides to create epoxy resins. The properties of the resulting polymers would be influenced by the sulfur-containing aromatic structure.

Table 1: Potential Polymer Systems Utilizing this compound as a Monomer

Polymer Type Co-monomer Potential Properties Influenced by this compound
Polyimides Dianhydrides Enhanced solubility, modified thermal properties, high refractive index
Polyamides Diacyl chlorides Increased flexibility, altered optical characteristics

Cross-linking Agent and Polymer Modifier

The amine functionality allows this compound to act as a cross-linking or curing agent for various polymer systems, most notably epoxy resins. researchgate.nettetrawill.comnih.govgoogle.com In this role, the amine groups would react with the epoxide rings to form a three-dimensional network, thereby converting the liquid resin into a solid, durable material. The phenylsulfanylphenyl group would be incorporated into the polymer network as a pendant group, potentially modifying the thermomechanical and optical properties of the cured resin. researchgate.net The introduction of this bulky, sulfur-containing group could, for example, increase the glass transition temperature (Tg) and alter the refractive index of the material. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org The structure of this compound is conducive to participating in such interactions.

Hydrogen Bonding Networks and Non-Covalent Interactions

The primary amine group is a strong hydrogen bond donor, while the sulfur atom and the aromatic rings can act as weak hydrogen bond acceptors. acs.orgsemanticscholar.orgnih.govnih.gov This allows for the formation of defined hydrogen-bonding networks in the solid state, which can dictate the crystal packing and morphology of materials. researchgate.netmdpi.com Furthermore, the phenyl rings can participate in π-π stacking interactions, another important non-covalent force that directs the self-assembly of molecules into larger, ordered structures. nih.gov The interplay of these interactions is crucial in designing crystalline organic materials with specific properties. mdpi.com

Host-Guest Chemistry Applications

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org While there is no specific research on this compound in this context, molecules with aromatic and sulfur-containing moieties can be components of either host or guest systems. For example, the phenyl rings could interact with electron-deficient guest molecules through π-π interactions, or the entire molecule could potentially fit into the cavity of a larger host macrocycle, such as a cyclodextrin (B1172386) or cucurbituril. wikipedia.org

Precursor for Functional Materials with Tunable Properties (e.g., optical, electronic, catalytic)

The specific chemical features of this compound suggest its potential as a building block for functional materials.

The presence of sulfur and aromatic rings often leads to materials with a high refractive index. sci-hub.catsolvay.com Polymers incorporating the phenylsulfanylphenyl moiety could therefore be candidates for optical applications, such as high-performance lenses or coatings. researchgate.netscribd.com The electronic properties of materials derived from this compound could be influenced by the sulfur atom's ability to participate in charge transfer interactions. Patents have mentioned this compound in the context of photosensitive compositions and photoresist patterns, suggesting a potential role in electronic materials manufacturing. chiralen.com

Furthermore, the amine and sulfur functionalities provide potential coordination sites for metal ions. This suggests that this compound could be used as a ligand to synthesize metal complexes. orientjchem.org Such complexes could exhibit catalytic activity, with the electronic properties of the ligand influencing the reactivity of the metal center. nih.govnih.govrsc.orgresearchgate.net

Table 2: Potential Functional Properties of Materials Derived from this compound

Property Relevant Structural Feature Potential Application
High Refractive Index Phenyl and sulfanyl (B85325) groups Optical lenses, coatings, optoelectronics
Electronic Properties Phenyl and sulfanyl groups Photosensitive materials, organic semiconductors

Nanomaterial Surface Modification and Hybrid Material Synthesis

The unique bifunctional nature of this compound, featuring a sulfur-containing phenyl group and a primary amine, makes it a compound of significant interest for the surface modification of nanomaterials and the synthesis of advanced hybrid materials. Its structural components allow for robust anchoring to certain nanoparticle surfaces while presenting a reactive group for further functionalization or interaction with a surrounding matrix. The behavior and application of this compound can be largely inferred from studies on its close structural analog, 4-aminothiophenol (B129426) (4-ATP), which has been extensively researched for similar purposes.

The phenylsulfanyl moiety provides a strong affinity for noble metal surfaces, particularly gold (Au) and silver (Ag). The sulfur atom forms a strong covalent bond with the metal atoms, leading to the formation of a stable self-assembled monolayer (SAM) on the nanoparticle surface. This spontaneous organization is a cornerstone of bottom-up nanofabrication, allowing for precise control over the surface chemistry of the nanomaterials. The primary amine group, presented outwards from the nanoparticle surface, serves as a versatile functional handle. It can be used for subsequent covalent modification, electrostatic interactions, or as a site for initiating polymerization reactions.

Research on 4-aminothiophenol-functionalized gold nanoparticles (AuNPs) has demonstrated the utility of this bifunctional architecture. acs.orgresearchgate.net The thiol group ensures a stable capping of the AuNPs, preventing their aggregation and controlling their growth during synthesis. researchgate.net The amine group, under acidic conditions, becomes protonated to form an ammonium (B1175870) cation, which can electrostatically stabilize the nanoparticle dispersion. acs.org This dual functionality is crucial in creating stable, well-dispersed nanofluids, which are essential for many applications.

The functionalized nanoparticles can act as building blocks for more complex hybrid materials. For instance, the amine groups on the surface can serve as anchor points for polymer chains, leading to the formation of polymer-nanoparticle composites. nih.gov This can be achieved either by grafting polymers to the nanoparticle surface or by initiating polymerization from the surface-bound amine groups. The resulting composites often exhibit enhanced mechanical, thermal, and optical properties compared to the neat polymer. A study on chitosan (B1678972) grafted with 2-aminothiophenol (B119425) and assembled on silver nanoparticles (AgNPs) highlighted the potential of such hybrid materials in biomedical applications, demonstrating antioxidant and anti-inflammatory properties. nih.gov

The table below summarizes key research findings on the surface modification of nanoparticles using aminothiophenol, a close analog of this compound, and the properties of the resulting hybrid materials.

NanoparticleSurface LigandMethod of ModificationKey FindingsResulting Hybrid Material PropertiesReference
Gold (Au)4-Aminothiophenol (4-ATP)Self-assembled monolayer formationThe thiol group of 4-ATP shows maximum affinity for the AuNP surface at pH 3.0. The amine group can be diazotized for colorimetric sensing applications.Stable nanoparticle dispersion; functional surface for chemical sensing. acs.org
Silver (Ag)2-Aminothiophenol (2-ATH)Grafting of chitosan-poly(2-ATH) onto AgNPsThe polymer-nanoparticle composite exhibited potent anti-inflammatory and antioxidant properties.Enhanced biological activity for biomedical applications. nih.gov
Gold (Au)4-Aminothiophenol (4-ATP)One-pot synthesis and self-assembly4-ATP acts as both a reducing and capping agent, leading to the formation of ~3 nm AuNPs that self-assemble into close-packed structures.Controlled nanoparticle size and assembly; quasi-reversible redox behavior. researchgate.net
Gold (Au)4-Aminothiophenol (PATP)Decoration of AuNPs with PATP and heminThe functionalized nanoprobe can detect multiple reactive oxygen species (ROS) in vivo via surface-enhanced Raman scattering (SERS).High sensitivity and quantitative performance in monitoring biological processes like tumor development. nih.gov

In essence, the surface modification of nanomaterials with molecules like this compound provides a powerful platform for designing and fabricating novel hybrid materials. The ability to combine the unique properties of nanoparticles with the processability and functionality of polymers or other matrices opens up new avenues in fields ranging from chemical sensing and catalysis to advanced composites and biomedical devices. The dual functionality of a surface anchoring group and a reactive terminal group is central to the versatility of these hybrid systems.

4 Phenylsulfanyl Phenyl Methanamine in Catalysis Research

Ligand Design for Transition Metal Catalysis

A thorough search of scientific databases for the application of [4-(Phenylsulfanyl)phenyl]methanamine in ligand design for transition metal catalysis yielded no specific results. The existing literature focuses on a wide array of other amine-containing molecules for the synthesis of ligands, but research on the catalytic activity of transition metal complexes bearing ligands derived from this compound has not been identified.

Chiral Ligands Derived from this compound Scaffolds

There is no available research on the synthesis or application of chiral ligands derived from the this compound scaffold for asymmetric catalysis. The development of chiral ligands is a significant area of chemical research, with a vast number of molecular frameworks being explored. However, the specific use of this compound as a backbone for creating chiral environments around a metal center is not documented in the reviewed literature.

Organocatalytic Applications of this compound Derivatives

No studies were found that describe the use of derivatives of this compound as organocatalysts. Organocatalysis is a major branch of catalysis that utilizes small organic molecules to accelerate chemical reactions. Despite the presence of a primary amine group in this compound, which is a common functional group in many organocatalysts, there is no published research detailing its derivatization and application in this context.

Immobilization and Heterogenization Strategies for Catalytic Systems

There is no information available regarding the use of this compound in the immobilization or heterogenization of catalytic systems. These strategies are crucial for the practical application of catalysts, as they facilitate catalyst recovery and reuse. The literature describes numerous methods for anchoring catalysts to solid supports, often utilizing functional groups like amines. However, no specific examples involving this compound have been reported.

Insufficient Published Research Available for "this compound" in Bio-conjugation and Chemical Biology Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a notable lack of published research specifically detailing the use of the chemical compound "this compound" in the fields of bio-conjugation and chemical biology, as outlined in the requested article structure. The investigation sought to find detailed research findings on its development as a linker molecule, its application in the covalent modification of biomolecules, and its use in the synthesis of fluorescent probes and affinity tags for non-clinical research.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound". The absence of specific research findings, data tables, and detailed methodologies for this particular compound prevents the creation of content that would meet the professional and authoritative tone required.

It is possible that "this compound" is a relatively novel compound with applications in these areas that are not yet widely published, or that it is used as an intermediate in the synthesis of more complex molecules where its specific contributions are not individually detailed in the literature. Without dedicated research on its role as a linker, in covalent modification, or in probe synthesis, any attempt to create the requested article would be speculative and would not be based on verifiable scientific evidence.

Therefore, until more specific research on the bio-conjugation and chemical biology applications of "this compound" becomes publicly available, a detailed article on this subject cannot be accurately produced.

Future Directions and Emerging Research Avenues for 4 Phenylsulfanyl Phenyl Methanamine

Exploration of Unconventional Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research concerning [4-(Phenylsulfanyl)phenyl]methanamine and its derivatives will likely pivot towards greener and more efficient methodologies, moving away from traditional multi-step processes.

Electrochemical Synthesis : A promising green approach involves the electrochemical construction of the crucial C-S bond. This method can replace costly catalysts and toxic oxidants with electrons, offering a more environmentally friendly process.

Thiol-Free Reagents : To circumvent the use of volatile and malodorous thiols, future syntheses may increasingly employ thiol-free sulfurizing agents. Xanthates, which are odorless and have low toxicity, are attractive alternatives for creating aryl thioethers.

Biocatalysis : The use of enzymes in the synthesis of chiral amines is a rapidly growing field of sustainable chemistry. Biocatalytic routes, employing enzymes such as imine reductases (IREDs) and transaminases (TAs), offer a highly selective and environmentally benign alternative to traditional chemocatalyzed processes for producing chiral benzylamines. These enzymatic methods operate under mild physiological conditions and can provide access to enantiomerically pure forms of this compound derivatives.

Synthetic ApproachKey AdvantagesRelevant Compound Classes
Electrochemical SynthesisGreen, mild process, avoids toxic oxidantsAryl thioethers
Thiol-Free ReagentsOdorless, low toxicity, readily availableAryl thioethers
BiocatalysisHigh selectivity, environmentally benign, mild conditionsChiral amines

Development of Novel Derivatization and Functionalization Strategies

The inherent reactivity of the primary amine and the thioether linkage in this compound offers numerous possibilities for novel derivatization and functionalization.

Future research is expected to focus on:

N-Alkylation and N-Arylation : The primary amine can be readily functionalized through N-alkylation and N-arylation reactions to introduce a wide range of substituents, thereby tuning the compound's electronic and steric properties.

Oxidation of the Thioether : The sulfur atom can be oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation dramatically alters the polarity and hydrogen bonding capabilities of the molecule, which could be exploited in the design of new materials and biologically active compounds.

Metal-Catalyzed Cross-Coupling : The aromatic rings provide sites for metal-catalyzed cross-coupling reactions, allowing for the introduction of additional functional groups and the construction of more complex molecular architectures.

Advanced Applications in Smart Materials and Responsive Systems

The unique combination of a benzylamine (B48309) and a thioether moiety makes this compound an attractive building block for the development of smart materials and responsive systems.

Stimuli-Responsive Polymers : The thioether group is known to be responsive to reactive oxygen species (ROS). Polymers incorporating this moiety can undergo a hydrophobic-to-hydrophilic transition upon oxidation, making them suitable for targeted drug delivery systems that release their payload in environments with high ROS concentrations, such as inflamed tissues or tumors. princeton.edu

Chemosensors : The benzylamine unit can be functionalized to create receptors for specific analytes. Changes in the photophysical properties of the molecule upon binding of a target species can be used for the development of fluorescent or colorimetric chemosensors. For instance, derivatives of benzylamine have been used in the fabrication of electrochemical dopamine (B1211576) biosensors. chemrxiv.org

Self-Healing Materials : The reversible nature of disulfide bonds, which can be formed from the oxidation of thiols (related to thioethers), is a key feature in the design of self-healing polymers. While thioethers themselves are not directly involved in this dynamic exchange, their presence can influence the properties of such materials.

Application AreaKey Functional GroupPrinciple of Operation
Stimuli-Responsive PolymersThioetherOxidation-induced polarity change
ChemosensorsBenzylamineAnalyte binding and signal transduction
Self-Healing MaterialsThiol/Disulfide (related)Reversible covalent bond formation

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis

The structural features of this compound open doors to interdisciplinary research at the interface of chemistry, biology, and materials science.

Chemical Biology : The benzylamine moiety can be used as a handle for bioconjugation, allowing the attachment of the molecule to proteins or other biomolecules. This could lead to the development of novel chemical probes to study biological processes. Thioether-bonded fluorescent probes have been developed to investigate thiol-mediated exchange reactions on cell surfaces. acs.org

Enhanced Role of Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry is poised to play an increasingly vital role in guiding the future research directions of this compound and its derivatives.

Predictive Design : Density Functional Theory (DFT) and other computational methods can be used to predict the electronic, optical, and reactive properties of novel derivatives before their synthesis. nih.gov This predictive power can accelerate the discovery of new materials with desired functionalities. For example, computational approaches have been used to predict the anticonvulsant activity of substituted benzylamines. nih.gov

Mechanism Elucidation : Computational studies can provide detailed insights into the reaction mechanisms of the synthesis and functionalization of this compound. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. DFT calculations have been employed to study the mechanisms of reactions involving aryl thioethers. researchgate.net

Computational ApplicationMethodologyOutcome
Predictive DesignDFT, QSARIdentification of promising new derivatives
Mechanism ElucidationDFT, Molecular DynamicsOptimization of reaction conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.